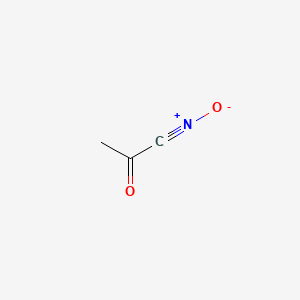

2-Oxopropanenitrile oxide

Description

Overview of Nitrile Oxides as 1,3-Dipoles in Organic Chemistry

Nitrile oxides are classified as 1,3-dipoles, a term coined by Rolf Huisgen in the 1960s. ucm.esscispace.comwikipedia.org This classification stems from their electronic structure, which features a separation of charge across three atoms. This electronic arrangement makes them ideal participants in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered rings. wikipedia.orgresearchgate.net In these reactions, the nitrile oxide adds to a dipolarophile, typically an alkene or alkyne, in a concerted fashion to form a new heterocyclic ring. wikipedia.orglibretexts.org The reaction between a nitrile oxide and an alkene yields an isoxazoline (B3343090), while reaction with an alkyne produces an isoxazole (B147169). wikipedia.orgijpcbs.com

The reactivity of nitrile oxides in these cycloadditions can be influenced by the nature of the substituent (R group) attached to the nitrile oxide functionality. ijpcbs.com Most nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which can sometimes hinder their synthetic utility. ucm.esscispace.com However, sterically bulky substituents can increase the stability of the nitrile oxide. ijpcbs.com

Historical Development and Evolution of Nitrile Oxide Chemistry

The study of nitrile oxides dates back to the 19th century. ijpcbs.com However, it was the seminal work of Rolf Huisgen in the mid-20th century that truly illuminated the synthetic potential of these compounds through the systematic investigation of 1,3-dipolar cycloaddition reactions. wikipedia.org This work laid the foundation for the widespread use of nitrile oxides in organic synthesis. Early methods for generating nitrile oxides often involved harsh conditions, but subsequent research has led to the development of milder and more efficient protocols. ijpcbs.com These include the dehydrohalogenation of hydroxamoyl halides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. ijpcbs.comuchicago.edu

Fundamental Role of Nitrile Oxides as Versatile Synthetic Intermediates

The ability of nitrile oxides to readily undergo cycloaddition reactions makes them invaluable intermediates for the synthesis of a wide array of heterocyclic compounds. researchgate.netijpcbs.com Isoxazoles and isoxazolines, the primary products of these reactions, are themselves versatile synthetic precursors. wikipedia.org For instance, the N-O bond within the isoxazole or isoxazoline ring can be cleaved under reductive conditions to yield β-hydroxy carbonyl compounds or β-dicarbonyl compounds, respectively. wikipedia.org This "masked aldol" or "masked Claisen" strategy is a powerful tool in complex molecule synthesis. wikipedia.org The utility of nitrile oxides extends to the preparation of various other functionalized molecules and has found applications in fields ranging from medicinal chemistry to materials science. researchgate.netgoogle.com

Properties of 2-Oxopropanenitrile Oxide

| Property | Value |

| Molecular Formula | C₃H₃NO₂ |

| Molecular Weight | 85.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14315611 |

Data sourced from PubChem nih.gov

Challenges in Working with this compound

A significant challenge in the use of this compound is its propensity to undergo dimerization, a common issue with many nitrile oxides. researchgate.netresearchgate.net This competing reaction can reduce the efficiency of the desired cycloaddition reactions. To circumvent this, researchers have developed strategies such as using the 1,3-dithiane (B146892) derivative of this compound, which is less prone to dimerization and consequently participates more efficiently in cycloaddition reactions. researchgate.netresearchgate.netpublicationslist.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

51983-63-2 |

|---|---|

Molecular Formula |

C3H3NO2 |

Molecular Weight |

85.06 g/mol |

IUPAC Name |

2-oxopropanenitrile oxide |

InChI |

InChI=1S/C3H3NO2/c1-3(5)2-4-6/h1H3 |

InChI Key |

PKYIJGRVUUZADM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#[N+][O-] |

Origin of Product |

United States |

Methodologies for the Generation of 2 Oxopropanenitrile Oxide

Generation from Hydroxyiminoyl Halides: Dehydrohalogenation Approaches

A well-established method for the formation of nitrile oxides involves the dehydrohalogenation of corresponding hydroxyiminoyl halides. This process relies on the removal of a hydrogen and a halogen atom from the precursor molecule, typically facilitated by a base.

The generation of 2-oxopropanenitrile oxide from 1-chloro-1-(hydroxyimino)acetone is effectively achieved through dehydrohalogenation using a suitable base, with triethylamine (B128534) being a commonly employed reagent. In this reaction, triethylamine acts as a base to abstract a proton from the hydroxyl group of the hydroxyiminoyl chloride. This initial acid-base reaction is followed by the elimination of a chloride ion, leading to the formation of the this compound.

The transient nature of the resulting nitrile oxide necessitates its in situ generation and immediate trapping with a dipolarophile to prevent its dimerization or decomposition. The reaction is typically carried out in an inert solvent, and the slow addition of triethylamine can be used to control the rate of nitrile oxide formation, thereby minimizing side reactions.

| Precursor | Reagent | Product | Reaction Type |

| 1-Chloro-1-(hydroxyimino)acetone | Triethylamine | This compound | Dehydrohalogenation |

Oxidative Generation from Aldoximes

An alternative and widely used strategy for the synthesis of nitrile oxides is the oxidation of aldoximes. This method avoids the need for halogenated precursors and often proceeds under mild conditions with the use of various oxidizing agents.

Trichloroisocyanuric acid (TCCA) has emerged as an efficient and safe oxidizing agent for the conversion of aldoximes to nitrile oxides. The reaction proceeds readily and offers a practical alternative to other, potentially more hazardous, oxidants. The treatment of an aldoxime with TCCA in the presence of a dipolarophile facilitates the in situ formation of the nitrile oxide and its subsequent cycloaddition. This one-pot procedure is highly efficient for the synthesis of isoxazoline (B3343090) derivatives.

Other oxidizing agents, such as hypervalent iodine compounds (e.g., iodobenzene (B50100) diacetate), have also been successfully employed for the generation of nitrile oxides from aldoximes. organic-chemistry.org These reagents offer mild reaction conditions and are compatible with a range of functional groups.

| Starting Material | Oxidizing Agent | Intermediate | Key Advantage |

| Aldoxime | Trichloroisocyanuric Acid (TCCA) | Nitrile Oxide | Safe and efficient |

| Aldoxime | Iodobenzene diacetate | Nitrile Oxide | Mild reaction conditions |

Strategies for In-situ Generation and Management of Transient Species

Due to their high reactivity, nitrile oxides like this compound are almost exclusively generated in situ for immediate consumption in subsequent reactions, most notably 1,3-dipolar cycloadditions. researchgate.netresearchgate.net This strategy is crucial for preventing the undesired dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides). wikipedia.org

Effective management of these transient species involves careful control over the rate of their formation. This can be achieved by the slow addition of one of the reagents, such as the base in dehydrohalogenation reactions or the oxidizing agent in aldoxime oxidations. By maintaining a low concentration of the nitrile oxide in the reaction mixture at any given time, the probability of bimolecular dimerization is significantly reduced, while the reaction with the intended trapping agent is favored. The choice of solvent and reaction temperature also plays a critical role in managing the stability and reactivity of the transient nitrile oxide.

Control of Competing Reactions during Generation: Suppressing Dimerization

A primary challenge in the generation and use of nitrile oxides is the competing dimerization reaction, which leads to the formation of stable furoxan byproducts. wikipedia.orgnih.govnih.govmdpi.com The rate of this dimerization is highly dependent on the structure of the nitrile oxide and the reaction conditions. For acyl nitrile oxides such as this compound, this side reaction can be particularly prevalent.

One effective strategy to suppress dimerization and enhance the utility of reactive nitrile oxides is the introduction of a sterically bulky auxiliary group. The 1,3-dithiane (B146892) moiety has been investigated as such a steric auxiliary. organic-chemistry.org By incorporating a 1,3-dithiane group into the precursor molecule, the resulting nitrile oxide is sterically hindered, which disfavors the transition state required for dimerization.

This steric protection increases the lifetime of the nitrile oxide in solution, allowing for a greater extent of the desired reaction, such as cycloaddition with a dipolarophile. The 1,3-dithiane group can often be removed under specific conditions after the desired transformation, making it a valuable tool for controlling the reactivity of transient nitrile oxides.

| Challenge | Strategy | Auxiliary Group | Mechanism of Action |

| Dimerization of Nitrile Oxide | Steric Hindrance | 1,3-Dithiane | Disfavors the dimerization transition state |

Reactivity Profiles and Transformative Reactions of 2 Oxopropanenitrile Oxide

1,3-Dipolar Cycloaddition Reactions of 2-Oxopropanenitrile Oxide

The most characteristic reaction of nitrile oxides, including by extension this compound, is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org In this reaction, the nitrile oxide (a 1,3-dipole) reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocycle. nih.govwikipedia.org This process is a concerted, pericyclic reaction where two new sigma bonds are formed simultaneously, leading to highly stereospecific outcomes. wikipedia.org Nitrile oxides are classified as ambiphilic or HOMO-LUMO-controlled dipoles, meaning their reactivity is sensitive to the electronic properties of the dipolarophile. wikipedia.orgchesci.com

The reaction of a nitrile oxide with an alkene (a C=C double bond) is a cornerstone of heterocyclic chemistry, yielding a 2-isoxazoline ring system. chem-station.comingentaconnect.comresearchgate.net This transformation is of considerable importance as isoxazolines are versatile synthetic intermediates and are present in many biologically active compounds. researchgate.netnih.gov The reaction is generally high-yielding and can often be performed by generating the nitrile oxide in situ in the presence of the alkene to avoid its rapid dimerization into a furoxan. chem-station.com

Table 1: Representative 1,3-Dipolar Cycloadditions of Nitrile Oxides with Alkenes Note: The following examples use various nitrile oxides to illustrate the general reactivity pattern applicable to this compound.

| Nitrile Oxide (Dipole) | Alkene (Dipolarophile) | Product (Isoxazoline) | Conditions | Yield | Ref |

| Benzonitrile (B105546) oxide | Styrene | 3,5-Diphenyl-2-isoxazoline | Et3N, CHCl3, rt | High | nih.gov |

| Acetonitrile (B52724) oxide | Methyl acrylate | Methyl 3-methyl-2-isoxazoline-5-carboxylate | in situ generation | Good | mdpi.com |

| 4-Methoxybenzonitrile oxide | 1-Hexene | 5-Butyl-3-(4-methoxyphenyl)-2-isoxazoline | NCS, Et3N, CHCl3, rt | Good | nih.gov |

| Bromonitrile oxide | (R)-3-Buten-2-ol | (3R,5R)-5-(1-Hydroxyethyl)-3-bromo-2-isoxazoline | KHCO3 | 88% | chem-station.com |

The cycloaddition of nitrile oxides with alkenes is characterized by high levels of regio- and stereoselectivity. mdpi.comconsensus.app

Regioselectivity: For monosubstituted or unsymmetrically disubstituted alkenes, two regioisomers can potentially form. The outcome is governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. nih.govmdpi.com

Electronic Effects: In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide). chesci.com For typical alkenes, this leads to the formation of the 5-substituted isoxazoline (B3343090), where the substituent from the alkene is located at the 5-position of the ring. chesci.com This is because the largest coefficient of the nitrile oxide's LUMO is on the carbon atom, while the largest coefficient of the alkene's HOMO is on the substituted carbon atom. mdpi.com

Steric Effects: Steric hindrance also plays a crucial role, reinforcing the electronically preferred pathway. The bulkier substituent on the alkene prefers to be positioned away from the substituent on the nitrile oxide, favoring the 5-substituted regioisomer. mdpi.com

Stereoselectivity: The cycloaddition is a concerted syn-addition, making it highly stereospecific. The stereochemistry of the alkene is retained in the isoxazoline product. For example, a cis-alkene will yield a cis-substituted isoxazoline, and a trans-alkene will result in a trans-substituted product. wikipedia.org When the alkene is chiral, the reaction can exhibit high diastereoselectivity, influenced by steric interactions in the transition state. chem-station.comacs.org Chiral auxiliaries or catalysts can be used to achieve high enantioselectivity. nih.gov

The rate and selectivity of the cycloaddition are significantly influenced by the nature of the alkene dipolarophile. wikipedia.org

Electronic Properties: Nitrile oxides are considered ambiphilic dipoles, meaning their cycloadditions can be accelerated by both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the dipolarophile. wikipedia.org

Electron-deficient alkenes (e.g., acrylates, acrylonitrile) have a lowered LUMO, which decreases the energy gap with the nitrile oxide's HOMO (dipole HOMO-dipolarophile LUMO control), accelerating the reaction. chesci.comtandfonline.com

Electron-rich alkenes (e.g., vinyl ethers) have a raised HOMO, which decreases the energy gap with the nitrile oxide's LUMO (dipole LUMO-dipolarophile HOMO control), also leading to faster reactions. chesci.com

Steric Properties: The structure of the alkene affects the reaction rate and selectivity. Sterically hindered alkenes may react slower. In intramolecular nitrile oxide cycloadditions (INOC), the length and flexibility of the tether connecting the nitrile oxide and the alkene are critical for controlling the stereochemical outcome. nih.govacs.org

Similar to alkenes, nitrile oxides readily undergo 1,3-dipolar cycloaddition with alkynes to afford isoxazoles, which are stable aromatic heterocycles. nih.govingentaconnect.comresearchgate.net Isoxazoles are important structural motifs in many pharmaceuticals and natural products. maynoothuniversity.ie The reaction provides a direct and efficient route to this heterocyclic system. researchgate.net

The cycloaddition with terminal alkynes is typically highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole (B147169). maynoothuniversity.iersc.org This high regioselectivity is a result of the same FMO and steric principles that govern the reactions with alkenes. mdpi.com While the reaction can be performed under thermal conditions, catalyst-free "click" protocols have been developed that proceed rapidly at room temperature. maynoothuniversity.ie

Table 2: Representative 1,3-Dipolar Cycloadditions of Nitrile Oxides with Alkynes Note: The following examples use various nitrile oxides to illustrate the general reactivity pattern applicable to this compound.

| Nitrile Oxide (Dipole) | Alkyne (Dipolarophile) | Product (Isoxazole) | Conditions | Yield | Ref |

| 4-Chlorobenzonitrile oxide | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | in situ generation | High | tandfonline.com |

| Benzonitrile oxide | 1-Heptyne | 5-Pentyl-3-phenylisoxazole | Chloramine-T, EtOH/H2O, rt | High | maynoothuniversity.ie |

| 4-Nitrobenzonitrile oxide | Propargyl alcohol | [3-(4-Nitrophenyl)isoxazol-5-yl]methanol | Ball-milling, Oxone, rt | 85% | tandfonline.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Methyl propiolate | Dimethyl 3-ethoxycarbonylisoxazole-4,5-dicarboxylate | in situ generation | Good | tandfonline.com |

Beyond simple alkenes and alkynes, nitrile oxides can react with a variety of other unsaturated functional groups.

Allenes: The reaction of nitrile oxides with allenes can be complex due to the presence of two perpendicular double bonds (C=C=C). This can lead to issues of both site-selectivity (which double bond reacts) and regioselectivity. acs.org The outcome is highly dependent on the substituents on the allene. For example, cycloadditions with electron-rich aminoallenes tend to be highly selective for the internal (α,β) double bond, whereas reactions with electron-deficient sulfonylallenes can produce mixtures of products from attack at both double bonds. acs.orgunimi.it Intramolecular cycloadditions often show a preference for reaction at the more remote π-bond. clockss.org

Heteroatom Multiple Bonds: Nitrile oxides are capable of undergoing cycloaddition with dipolarophiles containing carbon-heteroatom multiple bonds. researchgate.net

Nitriles (C≡N): The reaction with another nitrile can produce a 1,2,4-oxadiazole. This reaction is particularly effective in an inverse electron-demand fashion, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org

Imines (C=N): Cycloaddition with imines leads to the formation of 1,2,4-oxadiazoline derivatives. researchgate.net

Thiocarbonyls (C=S): The reaction with thiocarbonyl compounds can form 1,4,2-oxathiazoles, although these products are often unstable and may decompose. researchgate.net

Mechanistic and Theoretical Investigations of 2 Oxopropanenitrile Oxide Chemistry

Detailed Reaction Mechanism Elucidation for 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful synthetic tool for the formation of five-membered heterocyclic rings. wayne.edu In the case of nitrile oxides, these reactions typically proceed in a concerted, pericyclic manner, involving the simultaneous formation of two new sigma bonds. libretexts.orglibretexts.org The addition is stereospecific with respect to the dipolarophile, meaning that the stereochemistry of the starting alkene is retained in the product. libretexts.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in refining the understanding of the cycloaddition mechanism. These studies often reveal that the transition state is highly ordered, which is consistent with the large negative entropy of activation observed experimentally. libretexts.org The reaction mechanism is generally considered to be a concerted but asynchronous process. This asynchronicity means that the formation of the two new sigma bonds does not occur at the exact same rate. For instance, in the reaction of benzonitrile (B105546) oxide with vinylacetic acid, calculations have shown that the carbon-carbon bond forms in advance of the carbon-oxygen bond in the transition state. researchgate.net

The regioselectivity of the cycloaddition, which determines the orientation of the nitrile oxide addition to an unsymmetrical alkene, is influenced by both electronic and steric factors. libretexts.org Frontier Molecular Orbital (FMO) theory is a key tool in predicting this outcome. wayne.edu

While specific experimental and computational studies detailing the 1,3-dipolar cycloaddition mechanism of 2-oxopropanenitrile oxide are not extensively documented in the provided search results, the general principles derived from studies of other nitrile oxides, such as benzonitrile oxide and acetonitrile (B52724) oxide, are considered to be applicable. The presence of the acetyl group in this compound is expected to influence its electronic properties and steric profile, which in turn would affect its reactivity and selectivity in cycloaddition reactions.

Understanding Dimerization Pathways and Selectivity Control in this compound Systems

A common competing reaction in the chemistry of nitrile oxides is dimerization, which can reduce the yield of the desired cycloaddition product. researchgate.net The dimerization of nitrile oxides typically leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides). researchgate.net The mechanism of this dimerization has been a subject of investigation, with both concerted and stepwise pathways proposed.

Some studies on benzonitrile N-oxides have suggested a one-step concerted mechanism for their dimerization. libretexts.org In contrast, DFT calculations on the dimerization of acetonitrile oxide and para-chlorobenzonitrile oxide indicate a stepwise mechanism. This pathway involves the formation of dinitrosoalkene intermediates that possess significant diradical character, with the rate-determining step being the initial C-C bond formation. researchgate.net The different potential mechanisms highlight the complexity of nitrile oxide dimerization and suggest that the pathway may be dependent on the specific substituent on the nitrile oxide.

Controlling the dimerization of this compound is crucial for its effective use in synthesis. One strategy to mitigate this undesired side reaction is to utilize derivatives of the parent compound. For example, the 1,3-dithiane (B146892) derivative of this compound has been shown to be less prone to dimerization. scispace.com This increased stability allows for more efficient cycloaddition reactions with a variety of alkenes. scispace.com This suggests that steric hindrance provided by the 1,3-dithiane group can effectively disfavor the transition state leading to the dimer, thereby promoting the desired intermolecular cycloaddition with a dipolarophile.

| Compound | Dimerization Propensity | Cycloaddition Efficiency |

| This compound | Higher | Lower |

| 1,3-Dithiane of this compound | Lower | Higher |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.commdpi.com DFT calculations can provide valuable information about the geometry, stability, and electronic properties of this compound. By calculating properties such as molecular orbital energies and charge distributions, researchers can gain a deeper understanding of the compound's reactivity. For instance, DFT studies on other nitrile oxides have been used to analyze their molecular geometry and electronic structure, which in turn helps to explain their behavior in chemical reactions. researchgate.net While specific DFT studies focused solely on the electronic structure and stability of this compound are not detailed in the provided search results, the methodologies are well-established and would be directly applicable.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wayne.eduresearchgate.net In the context of 1,3-dipolar cycloadditions of this compound, FMO analysis can be used to predict the regioselectivity of the reaction. The relative energies of the HOMO and LUMO of this compound and the dipolarophile determine the dominant orbital interaction, which in turn governs the orientation of the addition. wayne.edu For example, in many nitrile oxide cycloadditions, the reaction is controlled by the interaction between the HOMO of the nitrile oxide and the LUMO of the alkene. wayne.edu

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edulibretexts.orglibretexts.orguleth.ca By mapping the PES for a chemical reaction, chemists can identify the minimum energy pathways from reactants to products. wayne.edu This mapping allows for the location and characterization of transition states, which are the highest energy points along the reaction coordinate. researchgate.netresearchgate.net

Synthetic Utility and Applications Derived from 2 Oxopropanenitrile Oxide Chemistry

Construction of Heterocyclic Ring Systems via 1,3-Dipolar Cycloadditions

The quintessential reaction of 2-oxopropanenitrile oxide is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the concerted addition of the nitrile oxide across a π-system (the dipolarophile), typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org This methodology is a cornerstone of heterocyclic chemistry due to its high efficiency and stereospecificity.

When this compound reacts with alkenes, it yields 3-acetyl-2-isoxazolines. Similarly, its reaction with alkynes produces 3-acetylisoxazoles. wikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The resulting isoxazoline (B3343090) and isoxazole (B147169) rings are not merely stable final products; they also serve as versatile synthetic intermediates. For instance, the N-O bond of the isoxazoline ring can be reductively cleaved to afford γ-amino alcohols or β-hydroxy ketones, which are fundamental building blocks in natural product synthesis. chem-station.com

The primary challenge in harnessing the reactivity of this compound is its propensity for rapid dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide). chem-station.com This competing reaction can significantly lower the yield of the desired cycloaddition product. To circumvent this, strategies often involve the in situ generation of the nitrile oxide from a stable precursor in the presence of the dipolarophile, ensuring it is trapped before it can dimerize. One study highlighted this challenge, noting that the parent this compound is highly prone to dimerization, and explored the use of a 1,3-dithiane (B146892) protected version to achieve more efficient cycloaddition reactions with various alkenes. scispace.com

The table below illustrates the outcomes of 1,3-dipolar cycloaddition reactions between in situ generated acyl nitrile oxides and various dipolarophiles, representative of the reactivity of this compound.

| Dipolarophile | Nitrile Oxide Precursor | Product | Yield (%) | Reference |

| Styrene | Pyruvoyl chloride oxime | 3-acetyl-5-phenyl-4,5-dihydroisoxazole | Moderate | rushim.ru |

| Phenylacetylene | Pyruvoyl chloride oxime | 3-acetyl-5-phenylisoxazole | Moderate | wikipedia.org |

| Methyl Acrylate | 1-Chloro-1-(hydroxyimino)acetone | Methyl 3-acetyl-4,5-dihydroisoxazole-5-carboxylate | Good | nih.gov |

| Norbornene | O-(tert-Butyldiphenylsilyl)acetohydroxamic acid | 3-acetyl-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazole | High | acs.org |

Strategies for Enantioselective and Diastereoselective Synthesis Employing this compound

Achieving stereocontrol in the 1,3-dipolar cycloadditions of this compound is crucial for its application in asymmetric synthesis. Diastereoselectivity can often be controlled by the existing stereochemistry of the dipolarophile. For instance, the reaction of a nitrile oxide with an alkene bearing an allylic stereocenter can proceed with high diastereofacial selectivity, where the dipole adds preferentially to one face of the double bond. nih.gov The directing effect of allylic oxygen substituents has been studied extensively, providing a predictable method for controlling the stereochemical outcome. nih.gov

While cycloadditions involving simple pyruvonitrile (B1329346) oxides have been reported to show a lack of facial selectivity (anti:syn ratio of 1:1), strategies have been developed for other acyl nitrile oxides that can be applied to this system. rushim.ru One effective approach involves attaching a chiral auxiliary to the nitrile oxide precursor. Research on chiral derivatives of 2-oxoethanenitrile oxide, derived from (2R)-bornane-10,2-sultam, demonstrated highly diastereoselective cycloadditions with symmetrical alkenes. researchgate.net This strategy forces the cycloaddition to occur from the less sterically hindered face, leading to a single major diastereomer.

Enantioselective synthesis is typically achieved by using a chiral catalyst or by employing a chiral auxiliary on the dipolarophile. The use of allylic alcohols as dipolarophiles in the presence of a coordinating metal can direct the nitrile oxide to a specific face, leading to high enantioselectivity. chem-station.com Carreira and coworkers reported a highly diastereoselective cycloaddition between a nitrile oxide and a chiral allylic alcohol, which served as a key step in the synthesis of epothilones. chem-station.com Hydrogen bonding has also been exploited as a directing element; 2° amides derived from cyclopentenylamine were shown to direct the regio- and stereochemistry of cycloadditions with nitrile oxides through this non-covalent interaction. elsevierpure.comnih.gov

Integration into Cascading and Tandem Reactions

A cascade reaction (or tandem or domino reaction) is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to add new reagents. researchgate.net These reactions are highly valued for their efficiency and atom economy.

The high reactivity of this compound and the versatile functionality of its cycloadducts make it an ideal candidate for integration into cascade sequences. A hypothetical cascade could involve the in situ generation of this compound, followed by an intermolecular 1,3-dipolar cycloaddition. The resulting 3-acetylisoxazoline could then undergo a subsequent intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, triggered by a change in conditions or the presence of a suitable functional group within the molecule.

While specific examples detailing the integration of this compound into complex cascade reactions are not extensively documented, the broader class of nitrile oxides has been used in such sequences. For example, a novel intermolecular nitrile oxide cycloaddition cascade has been developed where an isonitrile reacts with a nitroalkene to form an intermediate that fragments to a nitrile oxide, which is then trapped in a [3+2] cycloaddition, all in one synthetic operation. Such strategies highlight the potential for designing sophisticated tandem processes initiated by the formation and reaction of a nitrile oxide dipole.

Development of Efficient and Selective Synthetic Routes Utilizing this compound

The development of efficient synthetic routes using this compound is intrinsically linked to the methods for its generation. Given its instability, selective and high-yielding syntheses depend on mild and efficient in situ generation protocols that minimize unwanted dimerization.

Common methods for generating nitrile oxides in situ include:

Dehydrohalogenation of α-chloroaldoximes: This is a classic method where a precursor like 1-chloro-1-(hydroxyimino)acetone is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and form this compound.

Dehydration of nitroalkanes: Primary nitro compounds, such as 1-nitropropan-2-one, can be dehydrated using reagents like phenyl isocyanate or Mukaiyama's reagent to generate the corresponding nitrile oxide.

Oxidation of aldoximes: The direct oxidation of pyruvoin-aldehyde oxime using oxidizing agents like N-bromosuccinimide (NBS) or chloramine-T can yield the nitrile oxide. maynoothuniversity.ie

Dehydration of O-Silylated Hydroxamic Acids: A more recent and general method involves the treatment of O-silylated hydroxamic acids with trifluoromethanesulfonic anhydride (B1165640) and a base. This method is notable for its mild conditions and the use of stable, crystalline precursors. acs.org

Catalyst-Free Nitrosyl Transfer: A modern approach involves the reaction of diazocarbonyl compounds with tert-butyl nitrite, which generates nitrile oxides under neutral, catalyst-free conditions, broadening the scope and functional group tolerance. nih.gov

The choice of method depends on the specific substrate and the desired reaction conditions. The development of these varied and increasingly mild generation techniques has been crucial for enhancing the efficiency and selectivity of reactions involving transient species like this compound, thereby expanding its synthetic utility.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Oxopropanenitrile oxide, and how can purity be validated?

- Methodology :

- Synthesis: React acetyl chloride with copper(I) cyanide under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Monitor reaction progress via TLC or GC-MS .

- Purification: Use vacuum distillation (boiling point: 92°C) with anhydrous solvents (e.g., ether or acetonitrile) to avoid decomposition .

- Purity Validation: Characterize via -NMR (peak at δ 2.5–3.0 ppm for ketone group), IR (C≡N stretch ~2200 cm), and elemental analysis. Cross-reference with CAS 631-57-2 data .

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodology :

- Storage: Keep in dark, airtight containers at –20°C to prevent decomposition. Avoid exposure to moisture (decomposes in water/alcohol) .

- Stability Monitoring: Use Karl Fischer titration to detect water content and periodic GC-MS to track degradation products. Report deviations in supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?

- Methodology :

- Kinetic Studies: Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental rate constants under varying temperatures.

- Spectroscopic Tracking: Use in situ -NMR to monitor nitrile oxide intermediate formation during reactions .

Q. How can contradictory data on its oxidative stability in different solvents be resolved?

- Methodology :

- Controlled Replication: Repeat experiments under standardized conditions (pH, solvent purity, inert atmosphere) as per PRISMA guidelines for systematic reviews .

- Bias Analysis: Apply Cochrane risk-of-bias tools to assess if discrepancies arise from inadequate allocation concealment or unblinded measurements .

Q. What strategies mitigate risks in handling this compound given limited toxicological data?

- Methodology :

- Safety Protocols: Use P95/P1 respirators, nitrile gloves, and fume hoods per OSHA/NIOSH standards. Document exposure limits in supplementary files .

- Decomposition Pathway Mapping: Employ LC-MS to identify byproducts during hydrolysis and correlate with IR spectral changes .

Methodological Frameworks for Data Integrity

Q. How should researchers design experiments to ensure reproducibility in kinetic studies?

- Guidelines :

- Pre-register protocols (e.g., on Open Science Framework) and detail all variables (solvent batch, temperature gradients) in the "Experimental" section .

- Use triplicate runs with controls (e.g., inert solvent blanks) and report uncertainties using the GUM (Guide to the Expression of Uncertainty in Measurement) .

Q. What computational tools are recommended for modeling its electronic structure and reactivity?

- Tools :

- Software: Gaussian (DFT), ORCA (post-Hartree-Fock methods), and VMD for visualization.

- Validation: Compare computed values with experimental potentiometric titrations .

Data Reporting Standards

Q. How to structure a manuscript to comply with journal requirements for novel derivatives?

- Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.